molecular formula C13H18N2O B2833281 N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide CAS No. 2361656-55-3

N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide

Cat. No.: B2833281
CAS No.: 2361656-55-3
M. Wt: 218.3
InChI Key: NKLRTJDHDXXDCF-UHFFFAOYSA-N
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Description

N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide is an organic compound with the molecular formula C13H18N2O. It is a derivative of pyridine, characterized by the presence of a butyl group at the 6th position, a methyl group at the 4th position, and a prop-2-enamide group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide typically involves the reaction of 6-butyl-4-methylpyridin-3-amine with acryloyl chloride under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the implementation of automated purification systems can streamline the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the prop-2-enamide group.

Scientific Research Applications

N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers

Mechanism of Action

The mechanism of action of N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-3-(pyridin-4-yl)prop-2-enamide
  • N-(6,7-Dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenylprop-2-enamide

Uniqueness

N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the butyl and methyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(6-butyl-4-methylpyridin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-4-6-7-11-8-10(3)12(9-14-11)15-13(16)5-2/h5,8-9H,2,4,6-7H2,1,3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLRTJDHDXXDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(C(=C1)C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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